molecular formula C26H30N2O6 B558817 N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid CAS No. 183673-66-7

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid

Cat. No.: B558817
CAS No.: 183673-66-7
M. Wt: 466.5 g/mol
InChI Key: BOFOACPQHWDRLH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid, also known as 1-Boc-4-(Fmoc-amino)piperidine-4-carboxylic Acid, is primarily used in the preparation of synthetic peptide amides . These peptide amides are known to act as kappa opioid receptor agonists . The kappa opioid receptors are a class of opioid receptors that play a key role in pain regulation, stress response, and mood control .

Mode of Action

The compound interacts with its targets, the kappa opioid receptors, by binding to them and inducing a conformational change . This change allows the receptors to activate associated G proteins, which then modulate the activity of downstream effectors such as ion channels and enzymes .

Biochemical Pathways

Upon activation of the kappa opioid receptors, several biochemical pathways are affected. One of the primary pathways is the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels . This can result in reduced neuronal excitability and neurotransmitter release, contributing to the compound’s analgesic effects .

Pharmacokinetics

Like other peptide-based compounds, it is expected to have a relatively short half-life due to rapid metabolism by proteolytic enzymes . Its bioavailability may also be influenced by factors such as absorption rate, distribution, metabolism, and excretion .

Result of Action

The activation of kappa opioid receptors by this compound can lead to various molecular and cellular effects. These include analgesia, or pain relief, as well as potential effects on mood and stress response . The specific effects can vary depending on the physiological context and the specific cells and tissues where the receptors are activated .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cellular and tissue context . For example, the presence of other opioid peptides or drugs could potentially influence the compound’s binding to kappa opioid receptors .

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, amines, and N-oxides .

Scientific Research Applications

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

    Boc-4-amino-1-Fmoc-piperidine-4-carboxylic acid: Similar in structure but with different protecting groups.

    Fmoc-4-amino-1-Boc-piperidine-4-carboxylic acid: Another similar compound with reversed protecting groups.

Uniqueness

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. This makes it highly valuable in peptide synthesis and other applications where precise control over functional groups is required.

Biological Activity

N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications in drug development, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring with both a tert-butyloxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. Its molecular formula is C21H26N2O4C_{21}H_{26}N_2O_4 with a molecular weight of approximately 402.5 g/mol. The presence of these functional groups allows for versatile modifications, making it a valuable building block in drug synthesis.

Biological Activities

  • SIRT2 Inhibition :
    This compound has been utilized as a precursor in the synthesis of SIRT2 inhibitors. SIRT2 is implicated in various diseases, including cancer and neurodegenerative disorders. Inhibitors derived from this compound have shown promising results in preclinical studies, suggesting potential therapeutic applications in treating these conditions.
  • Antimicrobial Properties :
    Piperidine derivatives, including those related to this compound, have demonstrated notable antimicrobial activity. Studies indicate that compounds synthesized from this scaffold exhibit effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential enzymatic pathways.
  • Neuroactive Effects :
    Compounds containing piperidine structures are often associated with neuroactive properties. Research suggests that derivatives of this compound may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-aminopiperidine-4-carboxylic acid with Fmoc chloride under basic conditions to introduce the Fmoc group while maintaining the Boc protecting group . This method allows for selective deprotection during peptide synthesis, facilitating the incorporation of this compound into larger peptide structures.

Synthesis Overview

StepReagentsConditionsYield
14-Aminopiperidine-4-carboxylic acid + Fmoc chlorideTHF, Na2CO3Variable
2Acidification (HCl)Extraction with EtOAcCrude yield

Case Studies

  • SIRT2 Inhibitors Development :
    A study focused on synthesizing novel SIRT2 inhibitors using this compound as a core structure reported several derivatives with IC50 values in the low micromolar range, indicating strong inhibitory effects against SIRT2 activity .
  • Antimicrobial Activity Testing :
    In another investigation, derivatives synthesized from this compound were tested against various bacterial strains using the agar-well diffusion method. The results showed significant zones of inhibition, particularly for compounds containing aromatic substitutions, suggesting enhanced antimicrobial efficacy compared to standard antibiotics .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-25(2,3)34-24(32)28-14-12-26(13-15-28,22(29)30)27-23(31)33-16-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21H,12-16H2,1-3H3,(H,27,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFOACPQHWDRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370284
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183673-66-7
Record name 1-(tert-Butoxycarbonyl)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-Boc-4-N-Fmoc-amino-4-carboxylic-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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